
Triethyl(iodo)arsanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(iodo)arsanium iodide is an organoarsenic compound that features an arsenic atom bonded to three ethyl groups and one iodine atom, with an additional iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(iodo)arsanium iodide typically involves the reaction of triethylarsine with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the following steps:
Reactants: Triethylarsine and iodine.
Solvent: Anhydrous solvents such as dichloromethane or chloroform are often used.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to facilitate the formation of the product.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include:
Large-scale Reactors: Using larger reactors to handle increased quantities of reactants.
Automation: Implementing automated systems for precise control of reaction conditions.
Purification Techniques: Employing industrial-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(iodo)arsanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different organoarsenic compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the arsenic atom can change its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form carbon-arsenic bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as halides, amines, and thiols can react with this compound.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can oxidize the arsenic atom.
Reducing Agents: Reducing agents such as sodium borohydride can reduce the arsenic atom.
Major Products Formed
The major products formed from these reactions include various substituted organoarsenic compounds, which can be further utilized in organic synthesis and materials science.
Applications De Recherche Scientifique
Triethyl(iodo)arsanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-arsenic bonds.
Biology: The compound can be used in the study of arsenic-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of triethyl(iodo)arsanium iodide involves its ability to participate in various chemical reactions due to the presence of the arsenic-iodine bond. The compound can act as a source of arsenic in reactions, facilitating the formation of new bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylarsine: Similar to triethyl(iodo)arsanium iodide but lacks the iodine atom.
Triethylarsine Oxide: Contains an oxygen atom bonded to the arsenic instead of iodine.
Triethylarsine Sulfide: Contains a sulfur atom bonded to the arsenic instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and other applications where iodine’s reactivity is advantageous.
Propriétés
Numéro CAS |
64766-59-2 |
|---|---|
Formule moléculaire |
C6H15AsI2 |
Poids moléculaire |
415.91 g/mol |
Nom IUPAC |
triethyl(iodo)arsanium;iodide |
InChI |
InChI=1S/C6H15AsI.HI/c1-4-7(8,5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ULLXBEIOUKFCMM-UHFFFAOYSA-M |
SMILES canonique |
CC[As+](CC)(CC)I.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


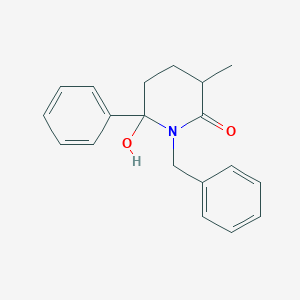
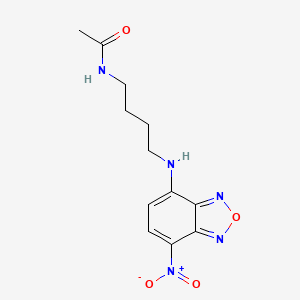

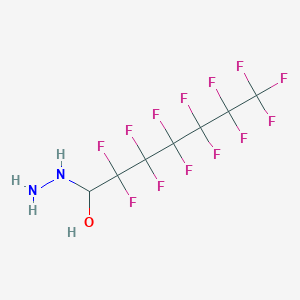
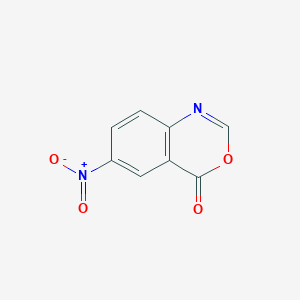
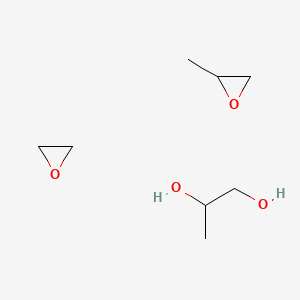
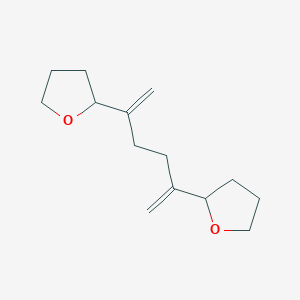

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
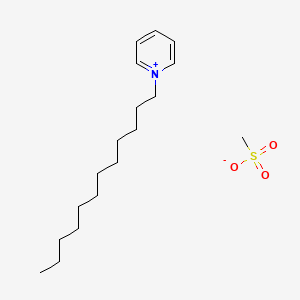
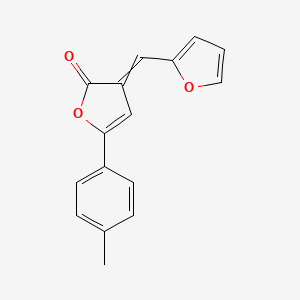
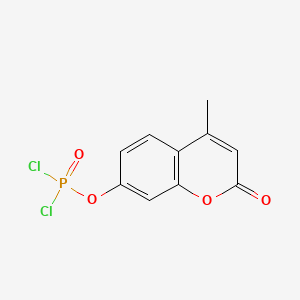
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
